

Advanced Chromatographic Profiling of Phenylephrine HCl: Quantitation of the 6-Bromo Process Impurity

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Compound of Interest

Compound Name:	(R)-6-Bromo Phenylephrine Hydrochloride
CAS No.:	1391067-95-0
Cat. No.:	B589690

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Executive Summary

This protocol details a validated High-Performance Liquid Chromatography (HPLC) method for the impurity profiling of Phenylephrine Hydrochloride (PE), with a specific focus on the separation and quantitation of the 6-Bromo-Phenylephrine impurity.

While compendial methods (USP/EP) focus on standard related compounds (e.g., Phenylephrineone), modern synthetic routes involving

-bromination can yield ring-brominated side products. The "6-Bromo" species (arising from electrophilic aromatic substitution on the activated phenolic ring) poses a significant separation challenge due to its structural similarity to the API and potential toxicity. This guide provides a self-validating workflow to achieve a Resolution (

) > 3.0 between Phenylephrine and its halogenated analogs.

Scientific Background & Impurity Origin[1]

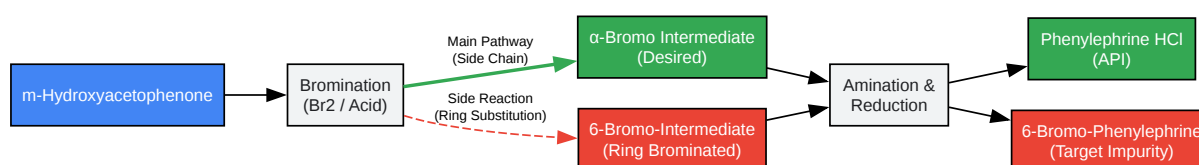
The Chemistry of Contamination

The industrial synthesis of Phenylephrine often proceeds via the bromination of m-hydroxyacetophenone to form the

-bromo intermediate, followed by methylation and catalytic hydrogenation.

- The Intended Reaction: Bromination at the -carbon (side chain).
- The Side Reaction (The "6-Bromo" Origin): The phenolic hydroxyl group at position 3 activates the benzene ring at the ortho and para positions. If the bromination conditions (Lewis acid catalyst, temperature, stoichiometry) are not strictly controlled, bromine substitutes onto the ring at position 6 (ortho to the alkyl chain, para to the hydroxyl), creating the 6-bromo impurity.

Synthesis & Impurity Pathway Diagram



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Figure 1: Mechanistic origin of the 6-Bromo impurity during the bromination of m-hydroxyacetophenone.

Experimental Protocol

Reagents and Standards

- Reference Standard: Phenylephrine Hydrochloride USP RS.
- Impurity Standard: 6-Bromo-Phenylephrine (Custom Synthesis or Certified Impurity Standard). Note: Ensure CoA confirms structure as 1-(6-bromo-3-hydroxyphenyl)-2-(methylamino)ethanol.
- Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.
- Buffer Reagents: Potassium Dihydrogen Phosphate (

), 1-Octanesulfonic acid sodium salt (Ion-Pairing Agent), Phosphoric Acid (85%).

Chromatographic Conditions (The "Core")

This method utilizes an Ion-Pairing Reversed-Phase mechanism. The ion-pairing agent is critical to retain the hydrophilic Phenylephrine amine, while the gradient ensures elution of the hydrophobic 6-bromo impurity.

Parameter	Specification	Rationale
Column	C18, 250 x 4.6 mm, 5 μ m (e.g., Inertsil ODS-3V or Waters Symmetry)	High surface area C18 provides necessary hydrophobic selectivity for the bromo-analog.
Mobile Phase A	20 mM ngcontent-ng-c1352109670="" _ngghost-ng-c1270319359="" class="inline ng-star-inserted"> + 5 mM 1-Octanesulfonic acid sodium salt, pH 3.0	Ion-pairing agent improves peak shape of the secondary amine; pH 3.0 suppresses silanol activity.
Mobile Phase B	Acetonitrile : Methanol (90:10 v/v)	High organic strength required to elute the halogenated impurity.
Flow Rate	1.0 mL/min	Standard flow for 4.6mm ID columns.
Column Temp	30°C	Controls mass transfer kinetics.
Detection	UV at 215 nm	Max absorbance for PE; 275 nm can be used for higher selectivity but lower sensitivity.
Injection Vol	20 μ L	Optimized for sensitivity (LOQ).

Gradient Program

The 6-bromo impurity is significantly more hydrophobic than PE due to the halogen atom. An isocratic run would result in excessive broadening of the impurity peak.

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	90	10	Equilibration / Injection
5.0	90	10	Isocratic hold for PE elution
20.0	40	60	Linear ramp to elute 6-Bromo
25.0	40	60	Wash
26.0	90	10	Return to initial
35.0	90	10	Re-equilibration

Method Validation & Performance Logic System Suitability Criteria

Before running samples, the system must self-validate using the resolution solution.

- Resolution (): > 3.0 between Phenylephrine and 6-Bromo-Phenylephrine.
 - Why: Halogenated isomers can co-elute with process byproducts. A high ensures robustness against column aging.
- Tailing Factor (): < 1.5 for Phenylephrine.
 - Why: Amine interaction with silanols causes tailing. If

, refresh Mobile Phase A with fresh ion-pairing reagent.

- Relative Standard Deviation (RSD): < 2.0% for replicate injections.[1]

Sample Preparation

- Diluent: Mobile Phase A : Methanol (80:20).
 - Caution: Do not use 100% organic diluent; it will cause "solvent wash-through" and poor peak shape for the early eluting PE.
- Test Solution: 1.0 mg/mL Phenylephrine HCl.
- Spiked Solution: 1.0 mg/mL PE spiked with 0.15% (1.5 µg/mL) 6-Bromo standard.

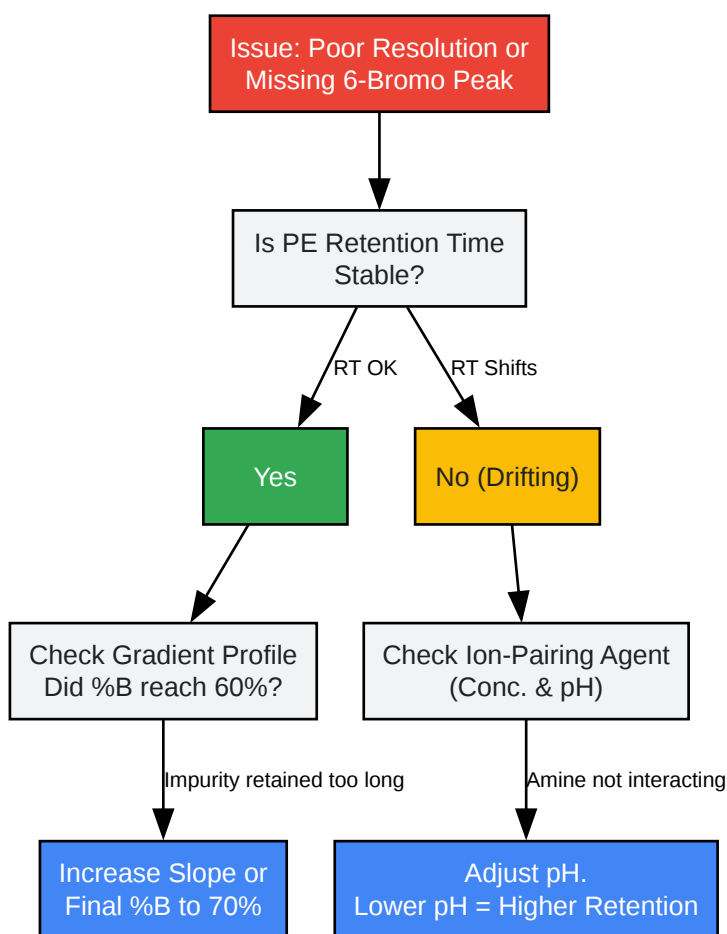
Expected Data Profile

The halogenation increases retention significantly.

Compound	Approx.[2][3][1][4][5][6][7] [8] RT (min)	RRT (Relative to PE)
Phenylephrine	4.2	1.00
Phenylephrineone	6.5	1.55
6-Bromo-Phenylephrine	14.8	3.52

Troubleshooting & Decision Tree

If the 6-Bromo peak is not detected or resolution fails, follow this logic flow:



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Figure 2: Troubleshooting logic for optimizing the separation of halogenated impurities.

References

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